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Compound of Interest

Compound Name: 3-Aminothietane-3-carboxylic acid

Cat. No.: B140804

An In-depth Technical Guide to 3-Aminothietane-
3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure,
nomenclature, and known properties of 3-Aminothietane-3-carboxylic acid. It is intended to
serve as a valuable resource for researchers and professionals engaged in drug discovery and
development, offering insights into its significance as a unique amino acid analogue.

Chemical Structure and Nomenclature

3-Aminothietane-3-carboxylic acid is a non-proteinogenic amino acid containing a four-
membered thietane ring. This strained heterocyclic motif imparts unique conformational
constraints and physicochemical properties, making it an intriguing building block in medicinal
chemistry.

The chemical structure of 3-Aminothietane-3-carboxylic acid is as follows:
Caption: 2D Chemical Structure of 3-Aminothietane-3-carboxylic acid.
Nomenclature:

o Systematic IUPAC Name: 3-Aminothietane-3-carboxylic acid
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« CAS Number: 138650-26-7[1]

o Other Names: 3-Amino-3-carboxythietane, 3-Thietanecarboxylicacid,3-amino-(9CI)[1]

Physicochemical and Computed Properties

A summary of the key physicochemical and computed properties of 3-Aminothietane-3-
carboxylic acid is presented in the table below. These properties are crucial for assessing its
potential as a drug candidate, including its absorption, distribution, metabolism, and excretion
(ADME) profile.

Property Value Source
Molecular Formula CsH7NO:2S ChemScene[1]
Molecular Weight 133.17 g/mol ChemScene([1]
Topological Polar Surface Area
63.32 A2 ChemScene[1]

(TPSA)
logP (octanol-water partition

o -0.4847 ChemScene[1]
coefficient)
Hydrogen Bond Donors 2 ChemScenel[1]
Hydrogen Bond Acceptors 3 ChemScene[1]
Rotatable Bonds 1 ChemScene[1]
SMILES 0O=C(0)C1(N)CsC1 ChemScenel[1]

Synthesis and Experimental Protocols

Detailed, publicly available experimental protocols for the synthesis of 3-Aminothietane-3-
carboxylic acid are scarce. However, a general understanding of its synthesis can be derived
from methods used for related thietane derivatives. The synthesis of 3-amino thietanes is a key
area of research in medicinal chemistry due to their potential pharmacological applications.[2]

A plausible synthetic approach could involve a multi-step sequence starting from simpler
precursors, potentially involving the formation of the thietane ring followed by the introduction of
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the amino and carboxylic acid functionalities. One possible conceptual workflow is outlined
below.

Conceptual Synthetic Workflow

Commercially Available
Starting Materials

Thietane Ring Formation
Gunctional Group InterconversioD
Introduction of Amino and
Carboxyl Groups

Click to download full resolution via product page

Caption: A high-level conceptual workflow for the synthesis of 3-Aminothietane-3-carboxylic
acid.

General Experimental Considerations (Hypothetical):

» Step 1: Thietane Ring Formation: This could potentially be achieved through the cyclization
of a suitable precursor containing a thiol and a leaving group at the appropriate positions.

o Step 2: Functional Group Interconversion: The initially formed thietane may require
modification of existing functional groups to facilitate the introduction of the desired amino
and carboxyl moieties.
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e Step 3: Introduction of Amino and Carboxyl Groups: This could be accomplished through
various established organic chemistry reactions, such as amination and carboxylation, at the
3-position of the thietane ring.

It is important to note that this is a generalized scheme, and the actual synthesis would require
careful optimization of reaction conditions, reagents, and purification methods.

Role in Drug Discovery and Development

While specific biological activities for 3-Aminothietane-3-carboxylic acid are not extensively
documented in the public domain, its structural features suggest its potential as a valuable tool
in drug discovery. The carboxylic acid group is a common pharmacophore in many drugs;
however, it can also present challenges related to metabolic stability and membrane
permeability.[3][4]

3-Aminothietane-3-carboxylic acid can be considered a bioisostere of natural amino acids
and other carboxylic acid-containing molecules. Bioisosteric replacement is a common strategy
in medicinal chemistry to modulate the physicochemical and pharmacological properties of a
lead compound. The rigid thietane ring can orient the amino and carboxylic acid groups in a
specific spatial arrangement, which could lead to enhanced binding affinity and selectivity for a
biological target.

The logical workflow for incorporating a novel building block like 3-Aminothietane-3-
carboxylic acid into a drug discovery pipeline is illustrated below.
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Drug Discovery Workflow
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Caption: A logical workflow illustrating the use of 3-Aminothietane-3-carboxylic acid as a
bioisostere in a drug discovery program.

Spectroscopic Characterization

Detailed experimental spectra for 3-Aminothietane-3-carboxylic acid are not readily available
in the public domain. However, based on its structure, the following characteristic spectroscopic
features would be expected:

'H NMR: The spectrum would likely show signals for the two methylene (CHz) groups of the
thietane ring and a broad singlet for the amine (NHz) protons. The carboxylic acid proton
would appear as a very broad singlet at a downfield chemical shift (typically >10 ppm).

e 13C NMR: The spectrum would exhibit signals for the methylene carbons, the quaternary
carbon bearing the amino and carboxyl groups, and the carbonyl carbon of the carboxylic
acid (typically in the range of 170-185 ppm).

« Infrared (IR) Spectroscopy: A broad O-H stretching band characteristic of a carboxylic acid
would be expected in the region of 2500-3300 cm~1. A strong C=0 stretching absorption for
the carboxylic acid would appear around 1700-1750 cm~2. The N-H stretching of the amino
group would be observed in the 3300-3500 cm~1 region.

e Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to
the molecular weight of the compound (133.17). Fragmentation patterns would likely involve
the loss of the carboxylic acid group and cleavage of the thietane ring.

Conclusion

3-Aminothietane-3-carboxylic acid is a fascinating and synthetically accessible building block
with significant potential in the field of drug discovery. Its unique structural and physicochemical
properties make it an attractive candidate for use as a bioisostere to modulate the properties of
lead compounds. While detailed biological and experimental data remain limited in the public
sphere, this guide provides a solid foundation of its chemical identity and potential applications,
encouraging further investigation by the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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